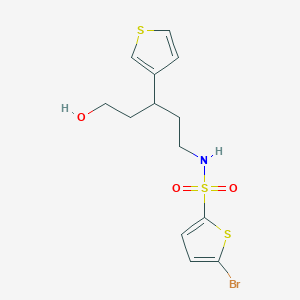

5-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide

Description

5-Bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core and a hydroxy-substituted pentyl chain bearing a thiophen-3-yl group.

- Alkylation of 5-bromothiophene-2-sulfonamide with a functionalized alkyl bromide (e.g., 5-hydroxy-3-(thiophen-3-yl)pentyl bromide) in the presence of a base, as seen in analogous sulfonamide alkylation reactions .

- Coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents, though this is speculative based on methods for related compounds .

Properties

IUPAC Name |

5-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3S3/c14-12-1-2-13(20-12)21(17,18)15-6-3-10(4-7-16)11-5-8-19-9-11/h1-2,5,8-10,15-16H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCGIOYKYQCLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Properties

- Solubility : The hydroxy group in the target compound may enhance aqueous solubility compared to hydrophobic analogs like 5-bromo-N-propylthiophene-2-sulfonamide.

- Biological Activity : While activity data for the target compound is absent, sulfonamides like Z14 () exhibit bioactivity as pyrimidine-4-carboxamides, suggesting possible antimicrobial or enzyme-inhibitory roles .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide, and how can reaction yields be improved?

The synthesis typically involves sequential functionalization of the thiophene core, bromination, and sulfonamide coupling. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce the bromine atom .

- Sulfonylation : React 5-bromothiophene-2-sulfonyl chloride with the amine group of 5-hydroxy-3-(thiophen-3-yl)pentylamine under basic conditions (e.g., pyridine) at room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Yield Optimization : Control reaction temperatures, use excess sulfonyl chloride (1.2–1.5 equiv), and monitor intermediates via TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed during synthesis?

Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR to verify substituent positions, particularly distinguishing thiophene protons (δ 6.5–7.5 ppm) and sulfonamide NH (δ 5.5–6.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H] ~465 Da) .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard sulfonamides .

- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using purified enzymes and colorimetric detection of prostaglandin metabolites .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., U87MG glioma) to evaluate IC values .

Advanced Research Questions

Q. How does the compound’s 3D conformation influence its interaction with biological targets?

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like COX-2 or bacterial dihydropteroate synthase. Key interactions include hydrogen bonding via the sulfonamide group and hydrophobic contacts with the thiophene ring .

- X-ray Crystallography : Resolve crystal structures to identify intramolecular interactions (e.g., S–O or Br–π contacts) that stabilize bioactive conformations .

- Dynamic Studies : MD simulations (10–100 ns) in explicit solvent to assess conformational flexibility and entropy contributions .

Q. What strategies address low solubility in aqueous media for in vivo studies?

- Prodrug Design : Introduce phosphate or acetyl groups at the hydroxyl moiety to enhance hydrophilicity, with enzymatic cleavage in vivo .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) using emulsion-solvent evaporation, achieving sustained release in physiological buffers .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility without cytotoxicity .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Analog Synthesis : Replace the bromine atom with electron-withdrawing groups (e.g., -CF) or vary the pentyl chain length to modulate lipophilicity .

- Bioisosteric Replacement : Substitute the thiophene-3-yl group with furan-2-yl or pyridinyl moieties to enhance target affinity .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide spacing, halogen position) using 3D-QSAR models (e.g., CoMFA) .

Q. What advanced analytical methods resolve conflicting data on metabolic stability?

- LC-MS/MS Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and quantify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Isotope Tracing : Use C-labeled analogs to track metabolic pathways in vitro and in vivo .

- CYP Inhibition Assays : Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Methodological Considerations

- Contradictions in Biological Data : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, inoculum size). Standardize protocols across labs and include positive controls (e.g., sulfamethoxazole) .

- Synthesis Reproducibility : Batch-to-batch variability in bromination can occur due to trace moisture. Use anhydrous solvents and molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.